3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3-Thia-7-azabicyclo[331]nonane hydrochloride is a heterocyclic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Mechanism of Action
Mode of Action
The mode of action of 3-Thia-7-azabicyclo[33It has been mentioned that derivatives of 3-thia-7-azabicyclo[331]nonanes have been used as antiarrhythmic agents . This suggests that these compounds may interact with ion channels or other targets involved in the regulation of heart rhythm. More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Given its potential antiarrhythmic activity , it might be involved in the modulation of cardiac electrical activity
Result of Action
The molecular and cellular effects of 3-Thia-7-azabicyclo[33As mentioned earlier, derivatives of this compound have been used as antiarrhythmic agents , suggesting that they may have effects on cardiac cells and potentially stabilize heart rhythm. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This process results in the formation of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, which can be further processed through Wolff-Kishner decarbonylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These compounds are structurally similar and can be synthesized through similar routes.
3-Thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride: This compound is a derivative with additional oxygen atoms, which can alter its chemical properties and applications.
Uniqueness
3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure containing both sulfur and nitrogen atoms. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-thia-7-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-6-2-8-3-7(1)5-9-4-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIUOVYTTHUQMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CSC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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